molecular formula C14H20N2O3S B500246 N-(4-acetylphenyl)-1-azepanesulfonamide CAS No. 942358-19-2

N-(4-acetylphenyl)-1-azepanesulfonamide

Cat. No.: B500246
CAS No.: 942358-19-2
M. Wt: 296.39g/mol
InChI Key: GJJPPMPAIQNOPR-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-1-azepanesulfonamide is a sulfonamide derivative featuring a seven-membered azepane ring sulfonylated at the 1-position and linked to a 4-acetylphenyl group. The acetyl substituent introduces a ketone functional group, which may influence electronic properties, solubility, and metabolic stability. Sulfonamides are widely studied for their biological activities, including enzyme inhibition and receptor interactions, making this compound relevant in medicinal chemistry and drug development .

Properties

CAS No.

942358-19-2

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39g/mol

IUPAC Name

N-(4-acetylphenyl)azepane-1-sulfonamide

InChI

InChI=1S/C14H20N2O3S/c1-12(17)13-6-8-14(9-7-13)15-20(18,19)16-10-4-2-3-5-11-16/h6-9,15H,2-5,10-11H2,1H3

InChI Key

GJJPPMPAIQNOPR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-azepanesulfonamide typically involves the reaction of p-aminoacetophenone with azepane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-azepanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-1-azepanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-azepanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The acetylphenyl group may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Functional Groups
N-(4-Acetylphenyl)-1-azepanesulfonamide Azepane sulfonamide 4-Acetylphenyl Sulfonamide, Ketone
N-(4-Hydroxyphenyl)benzenesulfonamide Benzene sulfonamide 4-Hydroxyphenyl Sulfonamide, Hydroxyl
5-(Azepane-1-sulfonyl)-2-chloro-N-(4-phenylbutan-2-yl)benzamide Benzamide + azepane sulfonamide 2-Chloro, 4-phenylbutan-2-yl Sulfonamide, Chlorine, Amide

Key Observations :

  • Compared to the benzamide analog (), the absence of a chlorine substituent and amide group in the target compound may lower lipophilicity and alter binding affinities .

Physicochemical Properties

Property This compound (Inferred) N-(4-Hydroxyphenyl)benzenesulfonamide 5-(Azepane-1-sulfonyl)-2-chloro-N-(4-phenylbutan-2-yl)benzamide
Molecular Weight ~280 g/mol 249 g/mol ~450 g/mol
Hydrogen Bonding Acceptor (ketone), donor (N–H sulfonamide) Donor/acceptor (hydroxyl, sulfonamide) Acceptor (sulfonamide, amide), donor (N–H sulfonamide)
Solubility Moderate (polar ketone) High (polar hydroxyl) Low (lipophilic chlorine, phenyl groups)
Melting Point ~150–180°C (estimated) 165–167°C (reported) Not reported

Analysis :

  • The ketone in the target compound likely enhances solubility compared to the chloro-benzamide analog but reduces it relative to the hydroxyl analog due to reduced polarity .

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